Welcome to the BenchChem Online Store!
molecular formula C21H26S B8497403 2,7-DI-Tert-butyl-9H-thioxanthene CAS No. 93962-27-7

2,7-DI-Tert-butyl-9H-thioxanthene

Cat. No. B8497403
M. Wt: 310.5 g/mol
InChI Key: IKAQHRJTSKSXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04460501

Procedure details

The red oil obtained as described above from 12 g of bis-(4-t-butylphenyl)-sulfide was dissolved in 100 mL of dry ether, and the solution added dropwise over 15 min. to a suspension of 2.5 g of lithium aluminum hydride in 100 mL of dry ether while cooling in an ice bath. The mixture was refluxed for 3 hours, cooled and excess hydride destroyed by means of saturated ammonium chloride solution. The ether layer was washed with H2O and saturated NaCl solution, dried over MgSO4, and then evaporated to a white solid which was recrystallized from CH2Cl2 -hexane to give 9.0 g (72%) of the thioxanthene as white crystals, m.p. 152°-154°, 'H NMR (CDCl3) δ 1.28 (s, 18H, CH3), 3.84 (s, 2H, CH2), 7.31 (m, 6H, aryl). Anal. calculated for C21H26S: C, 81.23; H, 8.44; S, 10.33. Found: C, 81.45; H, 8.61; S, 10.24.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([S:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:28]COCC>>[C:1]([C:5]1[CH:10]=[CH:9][C:8]2[S:11][C:12]3[C:13](=[CH:14][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:16][CH:17]=3)[CH2:28][C:7]=2[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)SC1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The red oil obtained
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
excess hydride destroyed by means of saturated ammonium chloride solution
WASH
Type
WASH
Details
The ether layer was washed with H2O and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a white solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from CH2Cl2 -hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=2CC3=CC(=CC=C3SC2C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.